3-Acetamido-5-acetylfuran

Catalog No.
S14337730
CAS No.
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetamido-5-acetylfuran

Product Name

3-Acetamido-5-acetylfuran

IUPAC Name

N-(5-acetylfuran-3-yl)acetamide

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-5(10)8-3-7(4-12-8)9-6(2)11/h3-4H,1-2H3,(H,9,11)

InChI Key

GPLHPEIJJXDRBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CO1)NC(=O)C

3-Acetamido-5-acetylfuran is a nitrogen-containing organic compound derived from chitin, a polysaccharide found in the exoskeletons of crustaceans and insects. This compound is characterized by its furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the acetamido and acetyl functional groups enhances its reactivity and potential applications in various chemical processes. As a platform compound, 3-acetamido-5-acetylfuran serves as an important intermediate for synthesizing other valuable chemicals, particularly in the field of green chemistry due to its renewable biomass origin .

3-Acetamido-5-acetylfuran exhibits distinctive reactivity under various chemical conditions. Notably, it does not readily convert to 3-acetamido-5-carboxyfuran through typical oxidation reactions, unlike other furan derivatives . Instead, it tends to facilitate radical addition reactions on its furan ring. Density functional theory calculations suggest that the radical addition is preferred over oxidation pathways, indicating a unique reactivity profile among furan compounds .

Additionally, 3-acetamido-5-acetylfuran can participate in Diels–Alder reactions, where it acts as a diene. This reaction is enhanced by the presence of the acetamido group, which increases the kinetics of the process, allowing for the synthesis of complex molecular structures at relatively low temperatures .

The synthesis of 3-acetamido-5-acetylfuran primarily involves the conversion of N-acetylglucosamine or chitin using various catalytic methods. Recent studies have highlighted several effective approaches:

  • Deep Eutectic Solvents: Utilizing biobased deep eutectic solvents containing choline chloride and organic acids has shown promising results in synthesizing this compound from N-acetylglucosamine and chitin .
  • Direct Conversion: A direct method has been developed to convert N-acetyl-d-glucosamine into 3-acetamido-5-acetylfuran using ionic liquids as catalysts under high-temperature conditions .
  • Diels-Alder Reaction: The compound can also be synthesized through Diels-Alder reactions, leveraging its unique reactivity to form new molecular entities efficiently .

3-Acetamido-5-acetylfuran has broad application prospects due to its unique structural features:

  • Chemical Intermediate: It serves as a precursor for synthesizing nitrogen-containing polymers and other fine chemicals.
  • Biomass Valorization: The compound contributes to sustainable chemistry by providing a pathway to valorize chitin waste into valuable products.
  • Potential Pharmaceutical

Several compounds share structural similarities with 3-acetamido-5-acetylfuran. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Acetamido-5-carboxyfuranContains a carboxylic acid group instead of acetylMore reactive under oxidation conditions compared to 3A5AF
AcetylfuranLacks the acetamido groupLess soluble in polar solvents; different reactivity profile
N-Acetyl-D-glucosaminePrecursor for 3A5AFBiologically active; used in various biochemical processes
Furfuryl alcoholContains an alcohol groupKnown for its applications in resins and coatings

These compounds highlight the unique position of 3-acetamido-5-acetylfuran within this class of nitrogen-containing furan derivatives, particularly regarding its synthesis routes and potential applications in sustainable chemistry.

Catalytic Systems for N-Acetyl-D-Glucosamine Dehydration

The dehydration of GlcNAc to 3A5AF requires precise catalytic control to maximize selectivity and minimize side reactions. Recent studies have identified several effective systems:

Bronsted-Lewis Acid Synergy: Combining hydrochloric acid (HCl) with ammonium thiocyanate (NH₄SCN) in γ-valerolactone (GVL) solvent achieves a 75.3% yield of 3A5AF at 140°C within 2 hours. The NH₄SCN coordinates with GlcNAc’s acetamido group, facilitating rapid dehydration, while HCl stabilizes intermediates like Chromogen I and III.

Boric Acid-Assisted Systems: In protic ionic liquids (PILs) such as tributylammonium chloride ([TBA]Cl), the addition of boric acid (B(OH)₃) enhances 3A5AF yields to 57% at 150°C. Boric acid likely stabilizes the transition state by interacting with hydroxyl groups, reducing energy barriers for furan ring formation.

Solid Acid Catalysts: Sulfonated carbon catalysts in dimethylacetamide (DMAc) yield 42% 3A5AF at 160°C. These catalysts offer recyclability but require higher temperatures, highlighting a trade-off between efficiency and energy input.

Comparative Performance of Catalytic Systems

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
HCl + NH₄SCNGVL140275.3
B(OH)₃ in [TBA]Cl[TBA]Cl150457.0
Sulfonated carbonDMAc160342.0

Solvent Effects in γ-Valerolactone-Mediated Production

γ-Valerolactone (GVL), a biomass-derived solvent, has revolutionized 3A5AF synthesis by enabling high yields under mild conditions. Key solvent effects include:

Polarity and Dissolution Capacity: GVL’s high polarity solubilizes GlcNAc and stabilizes charged intermediates, reducing aggregation and side reactions. This contrasts with ionic liquids, where solubility limitations often necessitate higher catalyst loadings.

Coordination with Catalysts: In GVL, NH₄SCN coordinates with GlcNAc’s acetamido group, accelerating dehydration kinetics. This “dissolution-catalytic effect” shortens reaction times to 2 hours, compared to 4–6 hours in PILs.

Environmental and Economic Benefits: GVL’s low toxicity and biodegradability reduce waste disposal costs. Life-cycle analyses indicate a 40% lower carbon footprint compared to traditional solvents like DMAc.

Protic Ionic Liquid Platforms for Scalable Synthesis

Protic ionic liquids (PILs) such as tributylammonium chloride ([TBA]Cl) offer scalable and recyclable platforms for 3A5AF production:

Cost Efficiency: PILs synthesized from low-cost precursors (e.g., tripropylamine and HCl) reduce raw material expenses by 60% compared to aprotic ionic liquids.

Recyclability: [TBA]Cl retains 90% of its initial activity after five cycles, with simple 3A5AF extraction via ethyl acetate partitioning. This contrasts with deep eutectic solvents (DES), which degrade upon recycling.

Waste Reduction: E-factor calculations show PIL-based systems generate 2.3 kg waste per kg 3A5AF, outperforming DES (4.1 kg/kg) and molecular solvents (5.8 kg/kg).

Scalability: Pilot-scale reactions in [TBA]Cl (10 L batch) achieve 55% yield, demonstrating industrial viability.

Dehydration Mechanisms of N-Acetyl-D-glucosamine

The transformation of N-acetyl-D-glucosamine to 3-acetamido-5-acetylfuran involves a complex multi-step dehydration process that proceeds through several well-characterized intermediates [3]. The reaction pathway typically initiates with ring-opening of the cyclic sugar to form a linear isomer, followed by sequential water elimination steps [3] [4].

Primary Dehydration Pathway

The dehydration mechanism begins with the interaction of chloride ions with the α-hydroxyl groups at positions 3 and 4 of N-acetyl-D-glucosamine [3]. Nuclear magnetic resonance chemical shift titration studies have demonstrated that choline chloride-glycerol systems promote the removal of the first water molecule through coordination with these specific hydroxyl positions [3]. This initial dehydration step leads to the formation of intermediate I, which subsequently cyclizes under the influence of chloride ions to produce chromogen I (2-acetamido-2,3-dideoxy-D-erythro-hex-2-enofuranose) [3].

The formation of chromogen I represents a critical branching point in the reaction mechanism. In situ nuclear magnetic resonance techniques have confirmed the detection of this intermediate when the reaction is promoted by choline chloride-glycerol-boric acid systems [3] [4]. The presence of chromogen I indicates successful initiation of the dehydration cascade that ultimately leads to furan ring formation.

Secondary Dehydration and Ring Formation

Following chromogen I formation, the mechanism proceeds through additional water elimination to generate chromogen III (3-acetamido-5-(1',2'-dihydroxyethyl)furan) [3] [4]. This intermediate represents a partially dehydrated species that retains two hydroxyl groups on the side chain. Chromogen III formation can be selectively promoted using binary deep eutectic solvents, achieving maximum yields of 31.1% under optimized conditions [3].

The final dehydration step involves conversion of chromogen III to 3-acetamido-5-acetylfuran through elimination of the remaining water molecule from the dihydroxyethyl side chain [3]. This transformation requires additional promotional effects, typically provided by boron-containing additives, which facilitate the final cyclization step through coordination chemistry mechanisms.

Kinetic Considerations

Kinetic studies performed on N-acetyl-D-glucosamine dehydration reveal first-order reaction kinetics with temperature-dependent rate constants following Arrhenius behavior [5]. The activation energy for the overall dehydration process has been estimated at approximately 126 kilojoules per mole, with a pre-exponential factor of 2.83 × 10^12 per second [6]. These kinetic parameters indicate that the reaction proceeds through a thermally activated pathway with significant energy barriers that must be overcome for efficient conversion.

Table 1: Experimental Conditions and Yields for 3-Acetamido-5-acetylfuran Formation

StudyTemperature (°C)Solvent SystemYield (%)Reaction Time (min)Key Additives
Liu et al. (2017) - Ionic Liquid Method180[Bmim]Cl35.2240None
Liu et al. (2017) - With Boric Acid Additive180[Bmim]Cl + B(OH)₃46.8240Boric acid
Liu et al. (2017) - With EtOAc Extraction180[Bmim]Cl + B(OH)₃ + EtOAc55.6240Boric acid + EtOAc
Padovan et al. (2020) - AlCl₃·6H₂O Method120DMF + AlCl₃·6H₂O30.030Aluminum chloride
ChCl-Gly-B(OH)₃ SystemVariableChCl-Glycerol-B(OH)₃39.2VariableBoric acid
Phenylboronic Acid/TfOH MethodRT-100Pyridine + PhB(OH)₂ + TfOH73.030Phenylboronic acid + Triflic acid

Role of Boronic Acid Additives in Cyclization

Boronic acid additives play a crucial catalytic role in promoting the cyclization reactions necessary for 3-acetamido-5-acetylfuran formation [3] [7]. These compounds function through multiple coordination mechanisms that facilitate both dehydration and ring closure processes.

Coordination Chemistry and Activation

Boric acid preferentially forms five- or six-membered chelate rings with N-acetyl-D-glucosamine by coordinating with two hydroxyl groups, creating relatively stable intermediates [7]. Nuclear magnetic resonance spectroscopy studies, including carbon-13 and boron-11 analyses, have confirmed the formation of N-acetyl-D-glucosamine-boron complexes [7]. The coordination occurs specifically between boric acid and hydroxyl groups at the C4 and C6 positions of N-acetyl-D-glucosamine, as evidenced by the disappearance of corresponding peaks in proton nuclear magnetic resonance spectra [7].

This coordination shifts the equilibrium toward the aldose (straight-chain) form of N-acetyl-D-glucosamine, thereby initiating the dehydration reaction sequence [7]. The boric acid catalyst functions as both Brønsted and Lewis acid sites, promoting both furan ring formation and the subsequent dehydration steps required for 3-acetamido-5-acetylfuran production [7].

Mechanistic Role in Chromogen III Conversion

The conversion of chromogen III to 3-acetamido-5-acetylfuran represents the most critical step where boronic acid additives demonstrate their promotional effects [3]. Boric acid forms an unstable intermediate complex with chromogen III, designated as chromogen III-boronate [3]. This intermediate facilitates the third and final dehydration step through coordination with the remaining hydroxyl groups on the dihydroxyethyl side chain.

Poisoning experiments using ethylene glycol and 1,3-propanediol have demonstrated the specificity of boric acid coordination [7]. When these competing diols are introduced into the reaction system, 3-acetamido-5-acetylfuran yields decrease by 75% and 95%, respectively [7]. This dramatic reduction confirms that boric acid preferentially coordinates with diol functionalities and that this coordination is essential for promoting the final cyclization step.

Catalyst Design and Optimization

Advanced boronic acid catalyst systems have been developed to enhance both activity and selectivity in 3-acetamido-5-acetylfuran formation [8]. Phenylboronic acid combined with triflic acid in pyridine solvent achieves remarkable yields of 73% with 99.3% enantiomeric excess in just 30 minutes [8]. This system demonstrates the potential for developing highly efficient catalytic protocols through careful selection of boronic acid derivatives and co-catalysts.

The choice of boronic acid derivative significantly influences reaction outcomes. Electron-withdrawing substituents on the aromatic ring can modulate the Lewis acidity of the boron center, thereby affecting coordination strength and catalytic activity [9] [10]. These structure-activity relationships provide opportunities for rational catalyst design to optimize both conversion efficiency and product selectivity.

Byproduct Formation During Furan Ring Closure

The formation of 3-acetamido-5-acetylfuran is accompanied by various byproducts that arise from competing reaction pathways and side reactions [1] [2]. Understanding these byproduct formation mechanisms is essential for optimizing reaction conditions and improving overall process efficiency.

Oxidative Side Products

Under oxidative conditions, 3-acetamido-5-acetylfuran exhibits characteristic reactivity patterns that lead to undesired byproduct formation [1]. Baeyer-Villiger oxidation conditions using tin-beta catalysts and hydrogen peroxide produce 3-acetamido-5-acetoxyfuran as a trace byproduct (1% yield) [1]. Density functional theory calculations reveal that this formation occurs through preferential oxygen insertion between the furan ring and its α-position carbon rather than the desired methyl ester formation [1].

Autoxidation conditions with manganese promoters generate oxygen-addition products, including species with molecular weight corresponding to 3-acetamido-5-acetylfuran oxygen adducts (m/z = 199) [1]. Mass spectrometry analysis confirms the formation of these radical addition products, which result from the high reactivity of the furan ring toward peroxyl radicals [1].

Lactone Formation Pathways

Alternative cyclization pathways can lead to the formation of N-containing lactone byproducts [2]. When aluminum chloride hexahydrate is used as a catalyst in N,N-dimethylformamide solvent, a highly functionalized N-containing lactone is identified as a byproduct alongside the desired 3-acetamido-5-acetylfuran [2]. This lactone formation represents a competing intramolecular cyclization pathway that diverts substrate from the intended furan formation route.

The lactone byproduct formation mechanism involves nucleophilic attack by the nitrogen atom of the acetamido group on an electrophilic carbon center, leading to ring closure and lactam formation [2]. This competing pathway becomes more prominent under certain catalytic conditions and can significantly impact overall process selectivity.

Radical-Mediated Decomposition

Density functional theory calculations have elucidated the molecular basis for byproduct formation through radical-mediated pathways [1]. The acetamido group in 3-acetamido-5-acetylfuran stabilizes radical addition to the furan ring through π-orbital interactions between the carbon radical and the nitrogen atom [1]. This stabilization effect results in a low radical addition energy of -39 kilojoules per mole, making side reactions thermodynamically favorable [1].

The stabilization mechanism involves overlapping between π orbitals of the carbon radical and the nitrogen lone pair, as confirmed by electron spin density calculations [1]. Natural bond orbital analysis reveals significant electron spin density on the nitrogen atom (0.048), indicating substantial delocalization of the unpaired electron [1].

Table 2: Byproduct Formation During 3-Acetamido-5-acetylfuran Synthesis

Reaction SystemMajor ByproductsByproduct Yield (%)Formation MechanismConversion (%)
Baeyer-Villiger oxidation (Sn-β + H₂O₂)3-acetamido-5-acetoxyfuran (trace)1.0Ring migration preferred over methyl30
Autoxidation (Mn(OAc)₂ + O₂)O₂-adduct (m/z = 199)Not quantifiedRadical addition to furan ringLow conversion
AlCl₃·6H₂O systemN-containing lactoneNot quantifiedCompeting cyclization pathway30
Deep eutectic solvent systemChromogen I, Chromogen IIIIntermediate speciesStepwise dehydration intermediatesVariable
Boronic acid systemsDi-HAF intermediateIntermediate (73% to Di-HAF)Incomplete dehydrationNearly quantitative

Strategies for Byproduct Minimization

Computational studies have identified potential strategies for reducing byproduct formation through molecular modification approaches [1]. Converting the acetamido group to ammonium or substituting the acetyl moiety with electron-withdrawing groups decreases the stabilization of radical adducts [1]. For example, replacing the acetamido group with an ammonium functionality increases the activation energy for radical addition from 24 to 38 kilojoules per mole [1].

Electron-withdrawing substituents such as trifluoroacetyl and trifluoromethylsulfonyl groups also increase activation barriers to 31 and 42 kilojoules per mole, respectively [1]. The trifluoromethylsulfonyl modification additionally induces conformational changes from planar to twisted molecular geometry, further reducing orbital interactions that stabilize radical intermediates [1].

Table 3: Radical Addition Energies and Mechanistic Insights

CompoundAddition SiteAddition Energy (kJ/mol)Activation Energy (kJ/mol)Stabilization Effect
3-Acetamido-5-acetylfuranFuran ring (position d)-3924Strong (acetamido π-donation)
2-AcetylfuranFuran ring (position d)-1342Moderate (furan resonance only)
Acetophenone derivativesBenzene ringHigher (less favorable)HigherWeak (high aromaticity)
3-Acetamido-5-acetylfuran (modified -NH₃⁺)Furan ring (position d)Increased barrier38Reduced (no lone pair)
3-Acetamido-5-acetylfuran (modified -COCF₃)Furan ring (position d)Increased barrier31Reduced (electron withdrawal)
3-Acetamido-5-acetylfuran (modified -SO₂CF₃)Furan ring (position d)Increased barrier42Reduced + conformational change

3-Acetamido-5-acetylfuran (3A5AF) represents a groundbreaking platform molecule in the pharmaceutical industry, serving as a versatile precursor for numerous nitrogen-containing therapeutic compounds [1] [2] [3]. This chitin-derived furan exhibits unique structural features that make it exceptionally valuable for medicinal chemistry applications, particularly in the synthesis of complex bioactive molecules that would otherwise require nitrogen incorporation through the energy-intensive Haber process [2] [3].
The pharmaceutical relevance of 3A5AF has been demonstrated through its successful application in the synthesis of the anticancer alkaloid proximicin A, marking a significant milestone in sustainable pharmaceutical manufacturing [4] [5]. This proof-of-concept study validated the potential of chitin-derived platforms in producing high-value therapeutic compounds, establishing 3A5AF as a key intermediate in shell biorefinery processes [4]. The synthesis pathway from 3A5AF to proximicin A represents a paradigm shift in pharmaceutical chemistry, demonstrating how marine waste biomass can be transformed into life-saving medications [5].

Beyond alkaloid synthesis, 3A5AF serves as a precursor for difuropyridine scaffolds, which are important structural motifs in pharmaceutical chemistry [6] [7]. The compound's ability to undergo multi-step chemical transformations has enabled the synthesis of structurally diverse nitrogen-containing scaffolds, including aminated bicyclic ethers, bicyclic pyrrolidines, and pyridines [6]. These transformations significantly expand the chemical space accessible from renewable nitrogen sources, providing pharmaceutical researchers with sustainable alternatives to traditional synthetic routes.

The pharmaceutical industry's growing emphasis on green chemistry principles has positioned 3A5AF as a critical building block for sustainable drug development [8] [9]. Its production directly from chitin biomass bypasses the need for fossil-derived nitrogen sources, reducing the environmental footprint of pharmaceutical manufacturing while maintaining the structural complexity required for bioactive compounds [2] [3]. This sustainable approach aligns with current industry trends toward environmentally responsible pharmaceutical production.

The chiral derivative 3-acetamido-5-(1-hydroxyethyl)furan (3A5HEF), obtained through stereoselective reduction of 3A5AF, serves as a precursor for rare 2-amino sugars such as L-rednose [6]. L-rednose constitutes a key structural unit in pharmacologically active natural products including rudolphomycin, anthracycline CG21-C, and saquayamycins [6]. The enantioselective synthesis of both (R)- and (S)-3A5HEF using carbonyl reductases demonstrates the potential for producing enantiopure pharmaceutical intermediates from chitin-derived feedstocks [6].

Diels-Alder Reactivity for 7-Oxanorbornene Synthesis

The Diels-Alder reactivity of 3A5AF represents one of its most significant synthetic applications, enabling the formation of complex 7-oxanorbornene structures that serve as valuable intermediates in organic synthesis [10] [11]. The 3-acetamido group in 3A5AF promotes a remarkable increase in the kinetics of Diels-Alder reactions, allowing for the preparation of 7-oxanorbornenes at relatively mild temperatures of 50°C [10] [11]. This enhanced reactivity distinguishes 3A5AF from other electron-poor furanic platforms, making it a unique diene in cycloaddition chemistry.

The mechanistic basis for this enhanced reactivity lies in the electron-donating properties of the acetamido group, which compensates for the electron-withdrawing effect of the acetyl substituent [10] [12]. Density functional theory calculations have revealed that the HOMO-LUMO gap for the 3A5AF/maleimide pair is 5.86 eV, compared to 6.35 eV for less reactive furan systems [10]. This reduced energy gap facilitates the cycloaddition process, enabling reactions to proceed under milder conditions than typically required for electron-deficient furans.

The stereochemical outcome of Diels-Alder reactions with 3A5AF shows interesting selectivity patterns that depend on the specific dienophile employed [12] [13]. With maleimide dienophiles, 3A5AF typically produces the exo isomer as the major product, with exo:endo ratios often exceeding 8:1 [12]. This selectivity has been attributed to both kinetic and thermodynamic factors, with the exo product generally being thermodynamically favored due to reduced steric interactions [12].

The scope of dienophiles compatible with 3A5AF in Diels-Alder reactions includes various N-substituted maleimides, each exhibiting distinct reactivity patterns [12] [11]. N-phenylmaleimide demonstrates particularly high forward reaction rates, while N-ethylmaleimide and N-propylmaleimide show pronounced formation of hydration side products [12]. These reactivity differences provide opportunities for selective synthesis depending on the desired product characteristics and reaction conditions.

Reaction conditions significantly influence both the rate and selectivity of 3A5AF Diels-Alder reactions [12] [11]. Solvent selection plays a crucial role, with polar protic solvents such as water and methanol promoting faster reactions due to hydrogen bonding interactions [12]. DMSO has emerged as an optimal solvent for systematic studies, providing good solubility for both reactants while minimizing side reactions [12]. Temperature control is equally important, with elevated temperatures accelerating reactions but potentially leading to increased formation of hydration products, particularly with exo isomers [12].

The synthetic utility of 7-oxanorbornene products derived from 3A5AF extends beyond simple cycloaddition chemistry [10] [14]. These bicyclic structures can undergo further transformations, including partial hydrolysis to hemi-acylaminals and reduction to more complex nitrogen-containing frameworks [10]. However, attempts at direct aromatization of 3A5AF-derived 7-oxanorbornenes have been challenging due to the destabilizing effect of the electron-withdrawing carbonyl substituent [14]. This limitation has led researchers to explore alternative approaches using reduced forms of 3A5AF, which show improved reactivity toward aromatization processes [14].

Reductive Transformations to Amino-Furan Derivatives

The reductive transformation of 3A5AF represents a critical pathway for accessing diverse amino-furan derivatives with enhanced synthetic utility and biological activity [15] [16] [17]. These transformations typically target either the ketone functionality at the 5-position or the amide group at the 3-position, leading to structurally distinct products with unique properties and applications.

Ketone reduction in 3A5AF can be achieved through various methodologies, ranging from stoichiometric chemical reductants to catalytic systems [15] [6]. Sodium borohydride (NaBH4) provides a straightforward approach for reducing the acetyl group to the corresponding secondary alcohol, yielding 3-acetamido-5-(1-hydroxyethyl)furan (3A5HEF) [15]. This transformation is significant because the resulting alcohol can undergo dehydration during analytical procedures, forming alkene derivatives that expand the structural diversity accessible from 3A5AF [15].

Catalytic transfer hydrogenation using iridium-based catalysts offers an alternative approach to ketone reduction, providing good yields under mild conditions [15] [6]. This method has demonstrated particular utility in the synthesis of 3A5HEF, with yields reaching 91% under optimized conditions [6]. The catalytic approach offers advantages in terms of atom economy and reduced waste generation compared to stoichiometric methods, aligning with green chemistry principles.

The development of enzymatic reduction methodologies has opened new possibilities for stereoselective transformations of 3A5AF [6]. Carbonyl reductases from Streptomyces coelicolor (ScCR) and Bacillus species have proven particularly effective for asymmetric reduction of the ketone functionality [6]. ScCR produces the (R)-alcohol with excellent yield (>99%) and enantiomeric excess (>99%), while other enzymes can provide access to the (S)-enantiomer with comparable selectivity [6]. These biocatalytic approaches enable the production of enantiopure building blocks that are valuable for pharmaceutical applications.

Amide hydrolysis represents another important reductive transformation pathway, converting the acetamido group to the corresponding amine [15] [16]. Sodium hydroxide-catalyzed hydrolysis efficiently removes the acetyl protecting group, yielding 2-acetyl-4-aminofuran [15]. This transformation is particularly valuable because it provides access to free amino functionality that can participate in subsequent coupling reactions or serve as a nucleophile in various synthetic transformations.

The computational prediction of 3A5AF's reactivity has provided valuable insights into the selectivity of reductive transformations [18]. Electrostatic potential calculations indicate that the amide oxygen is more electronegative than the ketone oxygen, suggesting preferential hydrogen bonding and potentially influencing the selectivity of reduction reactions [18]. These theoretical insights complement experimental observations and help guide the development of selective transformation protocols.

Product isolation and purification following reductive transformations require careful consideration of the physical properties of the resulting amino-furan derivatives [6] [15]. The increased polarity of alcohol and amine products compared to the parent 3A5AF often necessitates modified extraction and purification procedures. The high water solubility of 3A5HEF, for example, contrasts sharply with the limited aqueous solubility of 3A5AF, requiring adjusted isolation strategies [6].

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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